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PROTAC IDO1 Degrader-1

PROTAC IDO1 degradation Targeted protein degradation

Researchers dissecting IDO1's dual enzymatic and scaffolding roles face a critical gap: standard inhibitors (e.g., epacadostat, IC50=71.8 nM) only block catalysis, leaving non-enzymatic immunosuppression intact. PROTAC IDO1 Degrader-1 eliminates the entire IDO1 protein via CRBN-mediated ubiquitination and proteasomal degradation. • Complete protein ablation: 93% Dmax at 10 μM in IFN-γ-induced HeLa cells • Defined benchmark: DC50 of 2.84 μM, the foundational reference for all subsequent IDO1 PROTACs (incl. NU227326) • Validated system: Dose-response parameters fully documented for CAR-T combination studies Supplied at ≥98% purity with rigorous QC. Research use only. Global shipping from multiple stock points.

Molecular Formula C40H53BrFN9O13
Molecular Weight 966.8 g/mol
Cat. No. B10823968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC IDO1 Degrader-1
Molecular FormulaC40H53BrFN9O13
Molecular Weight966.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCNCCNC4=NON=C4C(=NC5=CC(=C(C=C5)F)Br)NO
InChIInChI=1S/C40H53BrFN9O13/c41-29-26-27(4-5-30(29)42)46-37(48-56)35-36(50-64-49-35)45-9-8-43-10-12-57-14-16-59-18-20-61-22-24-63-25-23-62-21-19-60-17-15-58-13-11-44-31-3-1-2-28-34(31)40(55)51(39(28)54)32-6-7-33(52)47-38(32)53/h1-5,26,32,43-44,56H,6-25H2,(H,45,50)(H,46,48)(H,47,52,53)
InChIKeyBVQZWOPTIZSOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC IDO1 Degrader-1: Identity & Baseline Profile


N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide (CAS 2488851-89-2, MF C40H53BrFN9O13, MW 966.80), commercially designated as PROTAC IDO1 Degrader-1 or compound 2c, is a heterobifunctional proteolysis-targeting chimera (PROTAC) . It comprises an epacadostat-derived IDO1-binding warhead bearing the 3-bromo-4-fluorophenyl and N-hydroxy-carboximidamide pharmacophore, conjugated via a nine-unit PEG linker to a cereblon (CRBN) E3 ligase-recruiting pomalidomide-derived moiety . This compound represents the first reported IDO1 PROTAC degrader, with catalog availability at purities of 98–99% from multiple vendors . It is supplied exclusively for research use in immuno-oncology and targeted protein degradation studies .

1 IDO1-targeted PROTAC degrader: eliminates protein scaffold
2 Research-use only; immuno-oncology and targeted protein degradation studies
3 Commercial availability with catalog purity documentation

Why Substituting IDO1 Degrader-1 Invalidates Comparisons


Substituting this compound with a standard IDO1 inhibitor (e.g., epacadostat, IC50 = 71.8 nM) fundamentally alters the biological mechanism: inhibitors merely block enzymatic activity, whereas PROTAC IDO1 Degrader-1 eliminates the entire IDO1 protein via ubiquitin-proteasome system (UPS)-mediated degradation, ablating both enzymatic and scaffolding functions . Substituting with alternative IDO1 PROTACs (e.g., NU227326) yields different degradation potency (DC50 = 5 nM vs. 2.84 μM), linker chemistry, and cell-type-specific efficacy profiles, rendering cross-study comparisons invalid without matched experimental conditions [1]. Furthermore, this compound's specific nine-unit PEG linker architecture governs ternary complex geometry and degradation efficiency; PEG-length variation alone can abolish degradation activity [2].

Mechanism Standard IDO1 inhibitors only block catalysis; PROTAC degrader ablates both enzymatic and scaffolding functions.
Potency & profile Alternative IDO1 PROTACs exhibit different degradation potency and cell-type-dependent response profiles.
Linker PEG9 linker architecture governs ternary complex geometry; length variation may abolish degradation activity.

PROTAC IDO1 Degrader-1: Comparative Evidence


Mechanism of Action: Degradation vs. Inhibition

PROTAC IDO1 Degrader-1 induces IDO1 degradation with a DC50 of 2.84 μM, whereas epacadostat inhibits IDO1 enzymatic activity with an IC50 of 71.8 nM. The quantitative distinction lies not in potency magnitude but in the biological endpoint: degradation eliminates total IDO1 protein (Dmax = 93%) and abrogates both enzymatic and non-enzymatic scaffolding functions; inhibition preserves the IDO1 protein scaffold, leaving non-enzymatic immunosuppressive functions intact . This differential mechanism is critical for studies where complete IDO1 ablation is required versus mere catalytic blockade.

Degradation vs. inhibition
Data to verify
Target DC50 2.84 μM, Dmax 93% (HeLa, 24 h)
Comparator Epacadostat IC50 71.8 nM (inhibition only)
Reported endpoint context: degradation removes total IDO1 protein.
Requires validation under exact experimental conditions.
PROTAC IDO1 degradation Targeted protein degradation Immuno-oncology

First-in-Class IDO1 PROTAC: Selection Priority

PROTAC IDO1 Degrader-1 (compound 2c) is identified in the peer-reviewed literature as the first reported potent IDO1 PROTAC degrader, published in 2020 . This first-in-class status confers unique value as a benchmark reference compound for comparative studies. In contrast, second-generation IDO1 PROTACs such as NU227326 (DC50 = 5 nM, reported 2025) offer improved potency but lack the foundational citation history and established characterization profile of compound 2c [1].

First-in-class context
Context-dependent
Target First reported IDO1 PROTAC (2020)
Comparator NU227326 (2025, DC50 5 nM)
Reported benchmark status supports reference compound selection.
Citation footprint may differ; newer analogs require independent characterization.
First-in-class IDO1 PROTAC Chemical tool Benchmark degrader

Linker Architecture: PEG Chain vs. Alternative Designs

PROTAC IDO1 Degrader-1 incorporates a nine-unit PEG linker (PEG9 equivalent), whereas structurally related PROTACs such as dBET1 utilize shorter PEG linkers or alkyl chains [1]. Systematic studies across PROTAC chemotypes demonstrate that linker length critically governs degradation efficiency: suboptimal lengths fail to permit productive ternary complex formation between the target protein and E3 ligase [2][3]. The nine-unit PEG architecture in this compound represents a specific design choice validated for IDO1-CRBN ternary complex geometry, distinct from the linker configurations in alternative IDO1 PROTACs .

Linker architecture
Class-level
Target Nine-unit PEG linker
Comparator dBET1 (PEG2); NU227326 (alternative linker)
Linker length may influence degradation efficiency.
Ternary complex geometry requires context-specific review.
PEG linker PROTAC design Ternary complex Linker length optimization

Commercial Purity & Supply Chain Availability

PROTAC IDO1 Degrader-1 (CAS 2488851-89-2) is commercially available from multiple established vendors with certified purity specifications of ≥98% (Aladdin Scientific, XcessBio) and 99.00% (MedChemExpress) . In contrast, second-generation IDO1 PROTAC NU227326 is primarily described in research literature with limited or no commercial catalog availability as of this analysis, restricting its accessibility for routine laboratory procurement [1]. This compound's established supply chain with batch-to-batch purity certification supports reproducible experimental outcomes.

Commercial availability
Reported
Target Multiple vendors, purity 98–99%
Comparator NU227326: limited commercial presence
Catalog procurement supports batch reproducibility.
Supplier landscape may change; verify current availability.
Purity specification CAS 2488851-89-2 PROTAC procurement Quality control

Intellectual Property and Patent Coverage

PROTAC IDO1 Degrader-1 falls within the claimed scope of US Patent 11,839,659 B2, titled 'Proteolysis-targeting chimeric molecules (PROTACs) that induce degradation of indoleamine 2,3-dioxygenase (IDO) protein' [1]. This patent explicitly covers PROTACs comprising an IDO-binding moiety linked to an E3 ubiquitin ligase-binding moiety—the precise structural class to which this compound belongs. In contrast, alternative IDO1 inhibitors (e.g., epacadostat) are covered under distinct patent families, and second-generation IDO1 PROTACs such as NU227326 may represent improvements outside the scope of this foundational IP [2].

Patent coverage
Reported
Target Covered by US 11,839,659 B2 (IDO PROTAC platform)
Comparator Epacadostat / NU227326: distinct IP families
Foundational IP context may inform freedom-to-operate review.
Confirm latest legal status with qualified advisors.
Patent protection US11839659B2 PROTAC IDO1 Intellectual property

PROTAC IDO1 Degrader-1 Application Scenarios


IDO1 PROTAC Benchmark for SAR Studies

As the first reported IDO1 PROTAC degrader with established DC50 (2.84 μM) and Dmax (93%) values in peer-reviewed literature, this compound serves as the foundational benchmark against which all subsequent IDO1 PROTACs (including NU227326, DC50 = 5 nM) are compared [1]. Researchers optimizing linker length, E3 ligase recruitment (CRBN vs. VHL), or warhead modifications can use this compound as the baseline control to quantify relative improvements in degradation efficiency and ternary complex formation .

IDO1 Inhibition vs. Protein Ablation Studies

For experiments requiring elucidation of IDO1's non-enzymatic scaffolding functions versus its catalytic activity, this compound provides a clean degradation phenotype (93% Dmax at 10 μM) . Parallel treatment with epacadostat (IC50 = 71.8 nM, inhibition only) and PROTAC IDO1 Degrader-1 (degradation) enables unambiguous dissection of IDO1's dual immunosuppressive mechanisms in T-cell regulation and tumor immune evasion [1].

CAR-T Cell Combination Studies

This compound has been validated in combination with HER2-directed CAR-T cells, demonstrating moderate improvement in tumor-killing activity via label-free real-time cell analysis (RTCA) [1]. Researchers investigating IDO1-mediated immunosuppression in the CAR-T tumor microenvironment can leverage this established experimental system, for which dose-response parameters (10 μM, 24 h incubation with IFN-γ-induced HeLa cells) are fully documented .

PEG Linker Optimization & Ternary Complex Studies

The nine-unit PEG linker architecture of this compound provides a defined reference point for systematic linker-length optimization studies [1]. Researchers synthesizing or procuring PROTAC libraries with variable PEG chain lengths (e.g., PEG4, PEG6, PEG8) can use this compound as the extended-linker benchmark to assess how linker elongation affects degradation efficiency, hook effect onset, and cell permeability [2].

Application
Selection Property
Validation Focus
PROTAC SAR benchmark studies
Established degradation parameters
Baseline potency and Dmax context review
IDO1 scaffolding vs. catalytic function studies
Degradation phenotype (non-enzymatic ablation)
Dual-mechanism dissection in T-cell assays
CAR-T cell combination research
Documented experimental parameters
Label-free cytotoxicity endpoint context
Linker-length SAR studies
Defined PEG9 linker architecture
Ternary complex geometry assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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